Physicochemical Divergence from Positional Isomer YLPN
L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline (YNLP) and its positional isomer H₂N-Tyr-Leu-Pro-Asn-OH (YLPN) share an identical molecular formula (C₂₄H₃₅N₅O₇) and molecular weight (505.56 g/mol) yet exhibit measurably distinct physicochemical profiles. YNLP displays an isoelectric point (pI) of 9.71, a net charge of +0.98 at pH 7.0, an average hydrophilicity of 1.17, and a hydrophobicity value of −1.55. In contrast, YLPN exhibits no computable pI under standard conditions, a net charge of +1.97 at pH 7.0, an average hydrophilicity of −1.67, and a hydrophobicity value of −0.55 . These divergences, driven solely by residue order, directly influence chromatographic retention, ionization efficiency, and solubility—critical parameters for analytical method development and biological assay design.
| Evidence Dimension | Physicochemical property divergence between sequence isomers |
|---|---|
| Target Compound Data | YNLP: pI = 9.71; net charge at pH 7.0 = +0.98; hydrophilicity = 1.17; hydrophobicity = −1.55 |
| Comparator Or Baseline | YLPN (Tyr-Leu-Pro-Asn): pI = not computable; net charge at pH 7.0 = +1.97; hydrophilicity = −1.67; hydrophobicity = −0.55 |
| Quantified Difference | Δ net charge = +0.99 units; Δ hydrophilicity = 2.84 units; Δ hydrophobicity = 1.00 unit |
| Conditions | Computed from amino acid sequence using standard pKa and hydrophobicity scales; experimental validation required for specific buffer systems. |
Why This Matters
For procurement, this means that YLPN cannot serve as a surrogate for YNLP in any assay where charge state, solubility, or chromatographic behavior influences the readout, and that analytical certificates must confirm sequence identity by MS/MS or amino acid analysis, not merely molecular weight.
